molecular formula C9H8Br2O3 B231589 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol CAS No. 18525-14-9

2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol

Cat. No.: B231589
CAS No.: 18525-14-9
M. Wt: 300.3 g/mol
InChI Key: NKFNPUQSPATHPN-UHFFFAOYSA-N
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Description

2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol is an organic compound with the molecular formula C18H20O4. It is known for its presence in various natural sources and its applications in different fields such as chemistry, biology, and medicine. The compound is characterized by its phenolic structure, which includes a prop-2-enyl group substituted with a 2,4,5-trimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable phenol derivative under basic conditions. One common method includes the use of a Wittig reaction to form the prop-2-enyl group, followed by a coupling reaction with the phenol. The reaction conditions often involve the use of strong bases such as potassium tert-butoxide and solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The prop-2-enyl group can be reduced to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
  • 2-[1-(2,3,4-Trimethoxyphenyl)prop-2-enyl]phenol
  • 2-[1-(2,4,6-Trimethoxyphenyl)prop-2-enyl]phenol

Uniqueness

2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2, 4, and 5 positions enhances its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[1-(2,4,5-trimethoxyphenyl)prop-2-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-5-12(13-8-6-7-9-15(13)19)14-10-17(21-3)18(22-4)11-16(14)20-2/h5-12,19H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNPUQSPATHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398211
Record name AC1MZZPI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18525-14-9
Record name AC1MZZPI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
Reactant of Route 2
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
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2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
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2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
Reactant of Route 5
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol
Reactant of Route 6
2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol

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